molecular formula C12H14O3 B2549588 2-(2-Phenyloxolan-2-yl)acetic acid CAS No. 2445786-47-8

2-(2-Phenyloxolan-2-yl)acetic acid

Cat. No.: B2549588
CAS No.: 2445786-47-8
M. Wt: 206.241
InChI Key: LEDKCTHEOWNCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenyloxolan-2-yl)acetic acid is an organic compound with a unique structure that includes a phenyloxolan ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyloxolan-2-yl)acetic acid typically involves the reaction of phenyloxolan derivatives with acetic acid or its derivatives. One common method is the esterification of phenyloxolan-2-yl alcohol with acetic anhydride, followed by hydrolysis to yield the desired acid.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids are often used to facilitate the esterification and subsequent hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(2-Phenyloxolan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the oxolan ring.

    2-Phenylpropanoic acid: Similar structure but with a different side chain.

    2-(2-Hydroxyphenyl)acetic acid: Similar but with a hydroxyl group instead of the oxolan ring.

Uniqueness: 2-(2-Phenyloxolan-2-yl)acetic acid is unique due to the presence of the phenyloxolan ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(2-phenyloxolan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)9-12(7-4-8-15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKCTHEOWNCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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